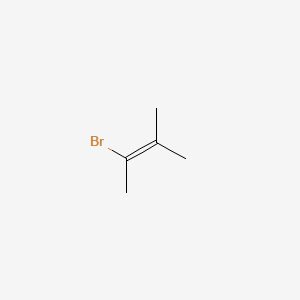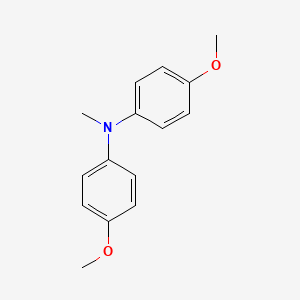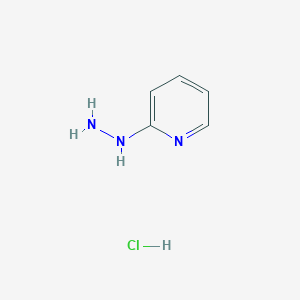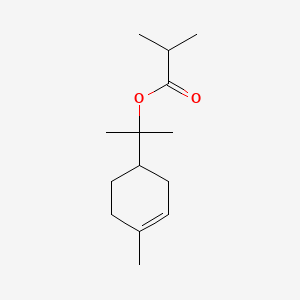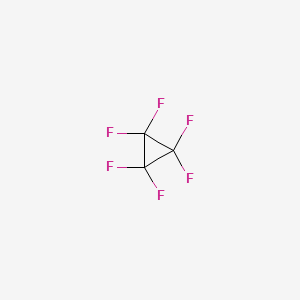
Perfluorocyclopropane
Descripción general
Descripción
Perfluorocyclopropane (PFC) is a cyclic fluorocarbon compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. PFCs are considered to be one of the most stable and inert compounds known to man, making them ideal for use in a wide range of applications .
Synthesis Analysis
The synthesis of perfluorocyclopropane involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic routes may vary, the goal is to introduce three fluorine atoms onto a cyclopropane ring. Researchers have explored various methods to achieve this, including reactions with halogens or other fluorinated compounds .Molecular Structure Analysis
Perfluorocyclopropane consists of a three-membered cyclopropane ring, where each carbon atom is bonded to three fluorine atoms. The molecule is highly symmetrical and exhibits strong fluorine-carbon bonds, contributing to its stability and inertness .Chemical Reactions Analysis
Perfluorocyclopropane can participate in various chemical reactions, including ring-opening transformations. These reactions are significant in organic synthesis and medicinal chemistry, enabling the rapid synthesis of various fluorinated organic molecules .Aplicaciones Científicas De Investigación
Theoretical Chemistry: Bond-Stretched Invertomer
Summary of Application
Hexafluorocyclopropane has been studied as a new type of reactive intermediate known as a “Bond-Stretched Invertomer”. This research was conducted by Haiyan Wei, David A Hrovat, William R. Dolbier, Jr., Bruce E. Smart, and Weston Thatcher Borden .
Methods of Application
The researchers explored the potential-energy surface (PES) for the rearrangement of 2,2,3,3-tetrafluoromethylenecyclopropane (1). They discovered a local minimum 2, which may be regarded as a bond-stretch isomer of 1 .
Results or Outcomes
The existence of the local energy minimum for bond-stretched invertomer 2 is unlikely to have any significance on the chemistry of 1. However, in the absence of the p bonding in 3, a bond-stretched invertomer, analogous to 2, might become the lowest energy intermediate on the PES for ring opening of a fluorinated cyclopropane .
Physical Chemistry: Electron Spin Resonance (ESR) Spectra
Summary of Application
Hexafluorocyclopropane has been used in experimental and computational studies of Anisotropic Electron Spin Resonance (ESR) Spectra .
Methods of Application
The radical anions of hexafluorocyclopropane (c-C3F6-) were generated via gamma-irradiation in plastically crystalline tetramethylsilane (TMS) and rigid 2-methyltetrahydrofuran (MTHF) matrices .
Results or Outcomes
The geometrical and electronic structure of these unusual perfluorocycloalkane radical anions have been characterized more fully than in previous studies that considered only the isotropic couplings .
Direcciones Futuras
Ongoing research aims to explore novel derivatives of perfluorocyclopropane, potentially overcoming any undesirable side effects associated with existing compounds. Additionally, understanding the environmental impact and developing sustainable industrial practices are essential for the future use of PFCs .
Propiedades
IUPAC Name |
1,1,2,2,3,3-hexafluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6/c4-1(5)2(6,7)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXQQYWQKRCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239276 | |
| Record name | Perfluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluorocyclopropane | |
CAS RN |
931-91-9 | |
| Record name | Hexafluorocyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3-hexafluorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35M4G1629W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



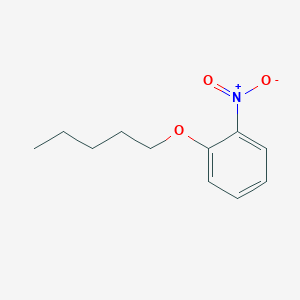

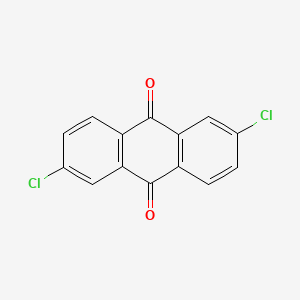
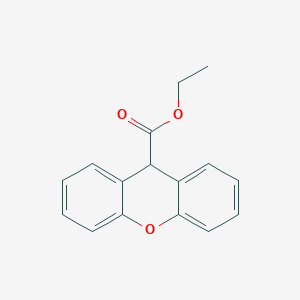
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
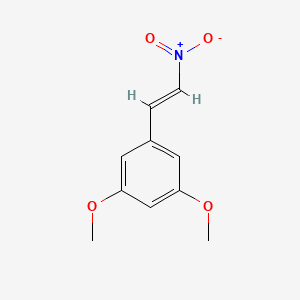
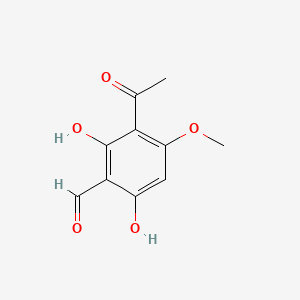

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
